H-Gly-His-OH.HCl
Overview
Description
H-Gly-His-OH.HCl, also known as Gly-His hydrochloride, is a dipeptide composed of glycine and L-histidine joined by a peptide linkage . It is functionally related to glycine and L-histidine .
Synthesis Analysis
The synthesis of Gly-His series was based on the Glycine-Histidine (Gly-His) dipeptide . The overall synthetic scheme involved orthogonal protection/deprotection of selected functional groups, leading to the exposure of the amino group at the N-terminus, the carboxyl group at the C-terminus, and the imidazole ring of histidine .
Scientific Research Applications
Metal Ion Chelation Studies
The imidazole ring in histidine residues is known to bind metal ions, making H-Gly-His-OH.HCl valuable in the study of metalloproteins and enzymes. Researchers utilize this compound to investigate the binding affinities and coordination chemistry of metal ions, which is essential for understanding enzymatic mechanisms and designing metal-based drugs .
Mechanism of Action
Target of Action
H-Gly-His-OH.HCl, also known as 2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride or H-GLY-HIS-OHHCL, is a dipeptide composed of glycine and histidine . It is known that dipeptides like carnosine, which is similar to h-gly-his-ohHCl, have a broad spectrum of beneficial biological activities .
Mode of Action
It is known that dipeptides can interact with various biological targets, leading to diverse biological activities . The functional groups of the dipeptide, such as the amino group at the N-terminus, the carboxyl group at the C-terminus, and the imidazole ring of histidine, may play significant roles in these interactions .
Biochemical Pathways
It is known that dipeptides can influence various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It is known that the therapeutic utility of similar dipeptides can be hampered by their instability in human plasma due to the presence of enzymes that catalyze their hydrolysis into the respective individual amino acids .
Result of Action
It is known that dipeptides can have a broad spectrum of beneficial biological activities .
Action Environment
It is known that the action of similar dipeptides can be influenced by various factors, including the presence of specific enzymes in the human plasma .
properties
IUPAC Name |
2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3.ClH/c9-2-7(13)12-6(8(14)15)1-5-3-10-4-11-5;/h3-4,6H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKFHUFFZULTOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3486-76-8 | |
Record name | NSC89658 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89658 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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